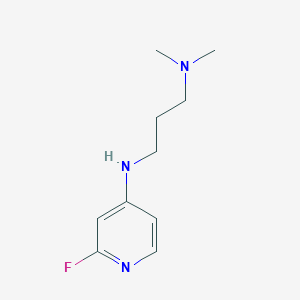
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the pyridine ring imparts distinct electronic characteristics, making these compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction between 3-bromo-triimidazo[1,2-a:1′,2′-c:1″,2″-e][1,3,5]triazine and 2-fluoropyridine-4-boronic acid pinacol ester . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves high-yield methods using fluorinating reagents such as Selectfluor® . These methods are designed to be efficient and scalable, ensuring the availability of these compounds for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a widely used reducing agent.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-4-yl)methanol
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine stands out due to its specific substitution pattern and the presence of the dimethylpropane-1,3-diamine moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C10H16FN3 |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
N-(2-fluoropyridin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H16FN3/c1-14(2)7-3-5-12-9-4-6-13-10(11)8-9/h4,6,8H,3,5,7H2,1-2H3,(H,12,13) |
InChI Key |
BRGUIUOXNKLJQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC(=NC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


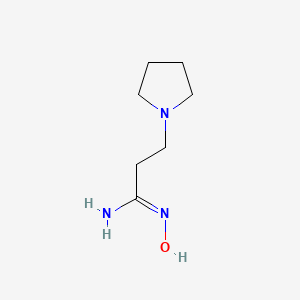
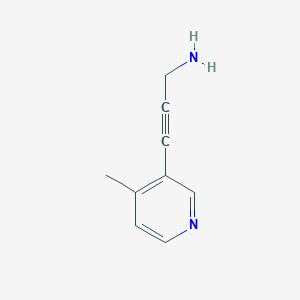
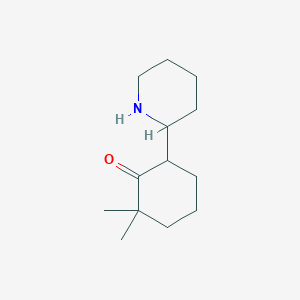
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
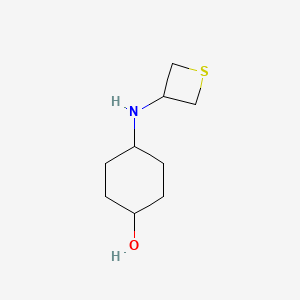
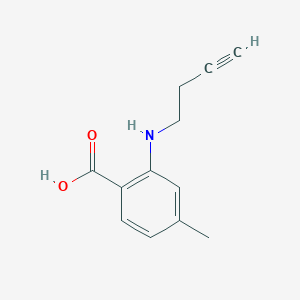
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)
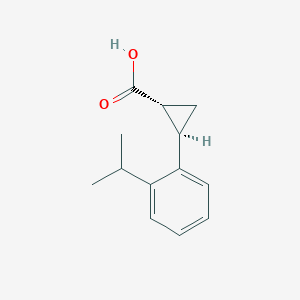

![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)
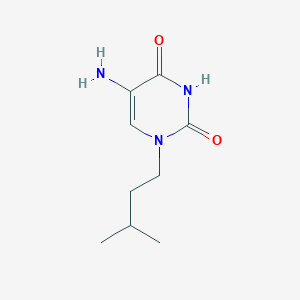
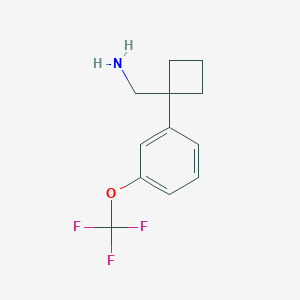
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15278614.png)
